molecular formula C12H8FNO B1336276 5-(4-Fluorophenyl)pyridine-3-carbaldehyde CAS No. 381684-96-4

5-(4-Fluorophenyl)pyridine-3-carbaldehyde

Cat. No. B1336276
M. Wt: 201.2 g/mol
InChI Key: LGBCBWOHFSIXOW-UHFFFAOYSA-N
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Patent
US07528256B2

Procedure details

6.0 g of 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide from Example 1(b) are dissolved in 30 ml of THF, and 57 g of a 13.6% LiAlH—(OEt)3 solution in THF are added over the course of 10 minutes at 30° C. to 35° C. After 1 hour, 30 ml of 12.5% sulfuric acid are added, and the organic phase is separated off. The aqueous phase is adjusted to pH 1 using sulfuric acid and extracted a number of times with methyl tert-butyl ether. The organic phases are then combined, extracted once with water and then evaporated, leaving a residue of 4.3 g having a content of 97% by weight of 5-(4-fluorophenyl)pyridine-3-carbaldehyde (yield=98% of theory).
Name
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiAlH—(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1(C(N)=O)CCOCC1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[C:19]([C:23](O)=[O:24])[CH:20]=[N:21][CH:22]=2)=[CH:13][CH:12]=1.S(=O)(=O)(O)O>C1COCC1>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]2[CH:18]=[C:19]([CH:23]=[O:24])[CH:20]=[N:21][CH:22]=2)=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide
Quantity
6 g
Type
reactant
Smiles
N1(CCOCC1)C(=O)N.FC1=CC=C(C=C1)C=1C=C(C=NC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
LiAlH—(OEt)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted a number of times with methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted once with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a residue of 4.3 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=C(C=NC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.